1-[4-(2,4-Dinitrophenoxy)phenoxy]-2,4-dinitrobenzene
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Overview
Description
2-(2,4-dinitrophenoxy)ethanol , is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 228.159 g/mol
Density: 1.509 g/cm³
Boiling Point: 439.7°C at 760 mmHg
Flash Point: 219.7°C
Preparation Methods
Synthesis Routes: The synthesis of 1-[4-(2,4-Dinitrophenoxy)phenoxy]-2,4-dinitrobenzene involves several routes. One common method is the reaction between 1-chloro-2,4-dinitrobenzene and 2,4-dinitrophenol. The reaction proceeds under suitable conditions to yield the desired compound .
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale. Its applications are more research-oriented than industrial.
Chemical Reactions Analysis
Reactivity: 1-[4-(2,4-Dinitrophenoxy)phenoxy]-2,4-dinitrobenzene can undergo various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may lead to the formation of different functional groups.
Substitution: Substitution reactions can occur at the phenolic or nitro groups.
Reduction: Sodium borohydride (NaBH) or other reducing agents.
Substitution: Alkali metal hydroxides (e.g., NaOH) or alkali metal carbonates (e.g., NaCO).
Major Products: The major products depend on the specific reaction conditions. Reduction may yield 2-(2,4-diaminophenoxy)ethanol, while substitution could lead to various derivatives.
Scientific Research Applications
1-[4-(2,4-Dinitrophenoxy)phenoxy]-2,4-dinitrobenzene finds applications in:
Chemistry: As a precursor for other compounds.
Biology: In studies related to cellular processes.
Medicine: Although not directly used as a drug, its derivatives may have potential therapeutic applications.
Industry: Limited industrial applications, mainly in research and development.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While 1-[4-(2,4-Dinitrophenoxy)phenoxy]-2,4-dinitrobenzene is unique due to its specific structure, similar compounds include:
- 2,4-Dinitrophenol
- 2,4-Dinitrobenzaldehyde
- Other 1-substituted-2,4-dinitrobenzenes .
Properties
CAS No. |
4434-08-6 |
---|---|
Molecular Formula |
C18H10N4O10 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
1-[4-(2,4-dinitrophenoxy)phenoxy]-2,4-dinitrobenzene |
InChI |
InChI=1S/C18H10N4O10/c23-19(24)11-1-7-17(15(9-11)21(27)28)31-13-3-5-14(6-4-13)32-18-8-2-12(20(25)26)10-16(18)22(29)30/h1-10H |
InChI Key |
DARCHGCFBMXFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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